Urea, (m-chlorobenzoyl)-
CAS No.: 101253-47-8
Cat. No.: VC19200629
Molecular Formula: C8H7ClN2O2
Molecular Weight: 198.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101253-47-8 |
|---|---|
| Molecular Formula | C8H7ClN2O2 |
| Molecular Weight | 198.60 g/mol |
| IUPAC Name | N-carbamoyl-3-chlorobenzamide |
| Standard InChI | InChI=1S/C8H7ClN2O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) |
| Standard InChI Key | IGGSBZRKJKKLBF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=O)NC(=O)N |
Introduction
Chemical Structure and Properties
Molecular Composition
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Molecular Formula: C₈H₇ClN₂O₂
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Molecular Weight: 198.60 g/mol
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Structural Features:
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Density | 1.393 g/cm³ | |
| XLogP3 (Lipophilicity) | 1.7 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Topological Polar Surface Area | 72.2 Ų |
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via carbamoylation of 3-chlorobenzoic acid derivatives:
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Step 1: Conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride.
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Step 2: Reaction with urea or potassium isocyanate under controlled conditions .
Reaction Scheme:
Key Reactivity
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Hydrolysis: Susceptible to acidic/basic hydrolysis, yielding 3-chlorobenzoic acid and urea.
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Nucleophilic Substitution: The chlorine atom may undergo substitution under harsh conditions (e.g., with amines or alkoxides) .
Biological Activity and Toxicity
Toxicity Profile
| Parameter | Value | Source |
|---|---|---|
| Intraperitoneal LD₅₀ (Mouse) | 500 mg/kg | |
| Acute Toxicity | Low to moderate (requires PPE) |
Applications and Industrial Relevance
Research Applications
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